molecular formula C19H22N4O B2614539 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methylphenyl)pyridazine CAS No. 1021035-29-9

3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methylphenyl)pyridazine

Cat. No.: B2614539
CAS No.: 1021035-29-9
M. Wt: 322.412
InChI Key: ZNOLJZONUWTDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Cyclopropanecarbonylpiperazin-1-yl)-6-(4-methylphenyl)pyridazine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, offered for research use only. This molecule incorporates a pyridazine heterocycle, a scaffold renowned for its unique physicochemical properties that are advantageous in molecular recognition and drug design . The pyridazine ring is characterized by a high dipole moment, which supports π-π stacking interactions, and robust hydrogen-bonding capacity, contributing to strong target engagement . Its inherent polarity can help reduce undesired lipophilicity in compound series, a common challenge in lead optimization . The structure is further functionalized with a piperazine ring, a common motif that can enhance solubility and provide a versatile vector for molecular interactions. The presence of the 4-methylphenyl group at the 6-position of the pyridazine ring and the cyclopropanecarbonyl group on the piperazine nitrogen offers a strategic platform for exploring structure-activity relationships (SAR). Researchers can leverage this compound as a key intermediate or a core scaffold in the design and synthesis of novel bioactive molecules, particularly for probing biological targets known to be sensitive to related heterocyclic systems . Its applications extend to use as a building block in the development of potential inhibitors for various enzymes and receptors. Please note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

cyclopropyl-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-14-2-4-15(5-3-14)17-8-9-18(21-20-17)22-10-12-23(13-11-22)19(24)16-6-7-16/h2-5,8-9,16H,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOLJZONUWTDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methylphenyl)pyridazine is a compound of interest within medicinal chemistry, particularly for its potential biological activities. This compound belongs to the class of acylpiperazines, characterized by the presence of a piperazine moiety which is often associated with various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4OC_{18}H_{22}N_{4}O. The structure features a cyclopropanecarbonyl group attached to a piperazine ring, which is further connected to a pyridazine core substituted with a methylphenyl group.

Key Structural Features:

  • Piperazine Ring: Known for its role in enhancing the solubility and bioavailability of drugs.
  • Cyclopropanecarbonyl Group: May contribute to the compound's binding affinity and selectivity towards biological targets.

Biological Activity

Research has indicated that derivatives of pyridazine, including this compound, exhibit significant biological activities, particularly as inhibitors of various enzymes and in cancer treatment.

Enzyme Inhibition

One notable area of activity for similar compounds is their role as tyrosine kinase inhibitors. For instance, studies have shown that substituted pyridazines can inhibit c-Met enzyme activity, which is implicated in cancer cell proliferation. In vitro assays demonstrated that compounds with structural similarities to this compound exhibited promising inhibitory effects against c-Met, thus highlighting their potential in oncology therapeutics .

Anti-Proliferative Effects

In cellular models, particularly using gastric cancer cell lines such as Hs746T, compounds from this class have shown anti-proliferative effects. For example, certain derivatives demonstrated IC50 values indicating effective inhibition of cell growth .

Case Study 1: Tyrosine Kinase Inhibition

A study focused on a series of pyridazinone derivatives found that several compounds exhibited strong inhibitory activity against c-Met. The lead compound in this series showed an IC50 value in the nanomolar range, indicating high potency .

Case Study 2: Cancer Cell Line Testing

In another investigation involving various pyridazine derivatives, several were tested against Hs746T gastric cancer cells. Compounds with structural modifications similar to this compound exhibited significant anti-proliferative activity, reinforcing the therapeutic potential of this class .

Data Summary Table

PropertyValue
Molecular FormulaC18H22N4O
Molecular Weight338.43 g/mol
Biological ActivityTyrosine Kinase Inhibition
IC50 (c-Met)Nanomolar range
Anti-Proliferative ActivityEffective against Hs746T cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine derivatives exhibit activity profiles highly dependent on substituent patterns. Below is a detailed comparison of 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methylphenyl)pyridazine with key analogs:

Structural and Functional Group Variations

Compound Name Substituents (Position) Biological Activity Potency/Notes Reference
This compound 3: Cyclopropanecarbonyl piperazine; 6: 4-methylphenyl Anticancer (hypothesized) Enhanced lipophilicity; unconfirmed in vivo efficacy
6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone 6: 2-fluorophenyl piperazine; 3: oxo group Anti-inflammatory Moderate COX inhibition; comparable to indomethacin
6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one (Compound 3) 6: 4-methylphenyl; 3: oxo group Anti-inflammatory Highest activity in series; no substituent at 2nd position
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine 3: Chloro; 6: chlorophenoxypropyl piperazine Anti-bacterial, anti-viral Broad-spectrum activity; chlorine enhances target affinity

Key Findings

  • Role of the 4-Methylphenyl Group : The 4-methylphenyl group at the 6-position, present in both the target compound and Compound 3 (), is associated with optimal anti-inflammatory activity when paired with an oxo group at position 3 . However, replacing the oxo group with a cyclopropanecarbonyl piperazine (as in the target compound) may redirect activity toward anticancer mechanisms, as seen in piperazine-containing analogs .
  • Piperazine Substituents: The cyclopropanecarbonyl group distinguishes the target compound from analogs with 2-fluorophenyl or chlorophenoxypropyl piperazines. Cyclopropane’s rigid, lipophilic structure may improve membrane permeability and resistance to oxidative metabolism compared to halogenated aryl groups .
  • Impact of Chlorine vs. Oxo Groups: While chlorine at position 3 () confers anti-infective activity, the oxo group () is critical for anti-inflammatory effects. The target compound’s cyclopropanecarbonyl group represents a novel modification whose pharmacological implications require further study .

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